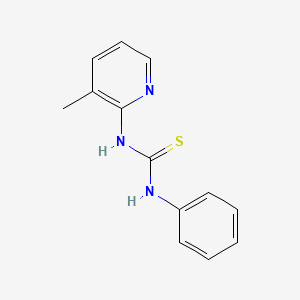
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea is a useful research compound. Its molecular formula is C13H13N3S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.08301860 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Platelet Antiaggregating Activity
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea derivatives have been studied for their potential antiaggregating activities. For instance, certain acylthioureas demonstrated platelet antiaggregating activity in vitro, comparable or superior to acetylsalicylic acid, a common antiplatelet drug (Ranise et al., 1991). This suggests that such compounds could have therapeutic potential in preventing blood clot formation.
Synthesis of Pyridines
In the realm of organic chemistry, this compound and its derivatives have been utilized in the synthesis of various pyridine compounds. For example, an isothiourea-catalyzed Michael addition-lactamization process was employed to form substituted pyridines, demonstrating the compound's utility in chemical synthesis (Stark et al., 2014).
Bioimaging Applications
These compounds have also been explored in bioimaging. A study demonstrated the use of phenylthiourea derivatives in detecting and imaging intracellular mercury effectively, highlighting its potential in environmental and biological monitoring (Deng et al., 2017).
Transition Metal Complexes
This compound has been used to prepare transition metal complexes. These complexes were characterized and studied for their potential applications in various fields, including catalysis and material science (Shoukry et al., 2000).
Antifungal Activity
Compounds containing the this compound structure have been synthesized and shown to exhibit antifungal activities, suggesting their potential use in agricultural or pharmaceutical applications (Wu et al., 2012).
Anticonvulsant Properties
N-phenyl-N'-pyridinylureas, a class of compounds related to this compound, have been investigated for their anticonvulsant properties. These studies contribute to the development of new therapeutic agents for seizure disorders (Pavia et al., 1990).
Hydrogen-Bonding Receptors
Research has also been conducted on the use of this compound derivatives in the formation of hydrogen-bonding receptors, which are important in the design of molecular recognition systems (Kumamoto et al., 2002).
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-10-6-5-9-14-12(10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEJUDWLDAHDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
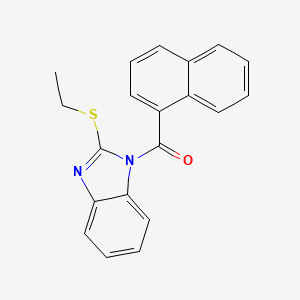
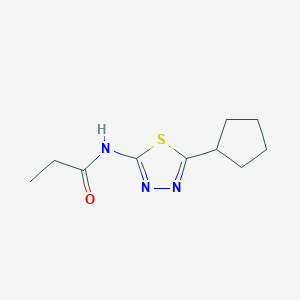
![2-[(4-methylphenyl)amino]-2-oxoethyl 3-methylbenzoate](/img/structure/B5844086.png)
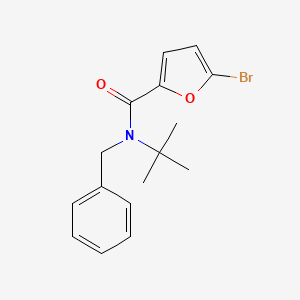
![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)

![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)

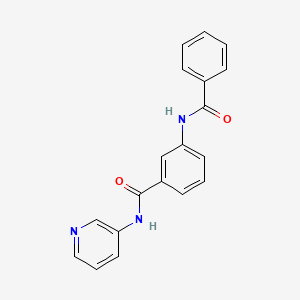

![2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)
![4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)
